Peripheral COMT Selectivity: Brain Uptake Quantification vs. Tolcapone in Baboon PET Studies
In direct PET imaging studies using [18F]Ro41-0960 in baboons, the compound exhibited negligible brain uptake with brain-to-plasma concentration ratios averaging 0.025 throughout a 90-minute experimental interval, and nearly all detected signal in brain regions was attributable to radiotracer in cerebral blood vessels rather than brain parenchyma [1]. This contrasts with the structurally similar clinical COMT inhibitor tolcapone (Ro 40-7592), which was reported to cross the blood-brain barrier and inhibit brain COMT [2]. In mice, the brain-to-blood ratio for Ro 41-0960 was 0.04 (n = 12), and HPLC metabolite analysis confirmed that brain and blood samples exhibited identical metabolite patterns, providing consistent evidence that Ro 41-0960 does not appreciably enter brain tissue [1]. This peripheral restriction occurs despite the compound's demonstrated in vitro ability to inhibit COMT (IC50 = 5–42 nM) and its structural classification as a compound 'reported to cross the blood-brain barrier' based on initial screening [3].
| Evidence Dimension | Brain-to-plasma or brain-to-blood concentration ratio (in vivo tissue distribution) |
|---|---|
| Target Compound Data | Brain-to-plasma ratio = 0.025 (baboon PET, 90 min); brain-to-blood ratio = 0.04 (mouse, 30 min post-injection) |
| Comparator Or Baseline | Tolcapone (Ro 40-7592): reported to cross blood-brain barrier and inhibit brain COMT; no direct ratio provided but class-level evidence of brain penetration |
| Quantified Difference | Ro 41-0960 brain-to-plasma ratio of 0.025 indicates ~97.5% exclusion from brain parenchyma relative to plasma; mouse data confirms consistent 0.04 brain-to-blood ratio |
| Conditions | Baboon PET imaging with [18F]Ro41-0960 tracer doses ± 1.5 mg/kg unlabeled drug; mouse ex vivo tissue distribution at 30 min post-injection; HPLC metabolite analysis |
Why This Matters
This brain exclusion profile uniquely positions Ro 41-0960 as a peripheral-selective COMT inhibitor tool, enabling clean experimental isolation of peripheral COMT contributions without central nervous system confounding—a property not shared by tolcapone or other brain-penetrant nitrocatechol COMT inhibitors.
- [1] Ding YS, Gatley SJ, Fowler JS, et al. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]RO41-0960. Life Sciences. 1995;58(3):195-208. View Source
- [2] Kaakkola S, Gordin A, Männistö PT. General properties and clinical possibilities of new selective inhibitors of catechol-O-methyltransferase. General Pharmacology. 1994;25(5):813-824. View Source
- [3] Ding YS, Sugano Y, Gatley SJ, et al. Synthesis of [18F]Ro41-0960, a potent COMT inhibitor, for use in vivo mapping with PET. Journal of Nuclear Medicine. 1995;36(Suppl.5):102P. View Source
